molecular formula C15H17N5O4S B2943046 3-(4-Amino-5-oxo-3-((2-oxo-2-(o-tolylamino)ethyl)thio)-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid CAS No. 886955-26-6

3-(4-Amino-5-oxo-3-((2-oxo-2-(o-tolylamino)ethyl)thio)-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid

Cat. No. B2943046
M. Wt: 363.39
InChI Key: FVOLXJSTZJTKAO-UHFFFAOYSA-N
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Description

3-(4-Amino-5-oxo-3-((2-oxo-2-(o-tolylamino)ethyl)thio)-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid is a useful research compound. Its molecular formula is C15H17N5O4S and its molecular weight is 363.39. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Amino-5-oxo-3-((2-oxo-2-(o-tolylamino)ethyl)thio)-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Amino-5-oxo-3-((2-oxo-2-(o-tolylamino)ethyl)thio)-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticancer Activity

A study by Saad and Moustafa (2011) on the synthesis of S-glycosyl and S-alkyl derivatives of 4-amino-3-mercapto-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one reveals significant anticancer activities of certain derivatives against various cancer cell lines, highlighting the potential of similar triazinone compounds in cancer research (Saad & Moustafa, 2011).

Fluorescence Derivatisation for Biological Assays

Research by Frade et al. (2007) explores the coupling of 3-(Naphthalen-1-ylamino)propanoic acid with amino acids, yielding derivatives with strong fluorescence. This derivatisation enhances the utility of such compounds in biological assays, especially due to their high fluorescence and good quantum yields, which are advantageous for detecting biological interactions (Frade et al., 2007).

Renewable Building Blocks for Material Science

Trejo-Machin et al. (2017) discuss the use of phloretic acid, a phenolic compound, as a renewable building block for the synthesis of benzoxazine polymers. This study showcases the potential of using naturally occurring or synthetically derived phenolic compounds for developing new materials with desirable thermal and mechanical properties, indicating a pathway towards sustainable material science (Trejo-Machin et al., 2017).

Corrosion Inhibitors for Steel Protection

Hu et al. (2016) synthesized benzothiazole derivatives to study their corrosion inhibiting effects against steel in acidic solutions. The findings highlight the potential of triazine and related compounds as effective corrosion inhibitors, offering insights into their application in protecting metal surfaces (Hu et al., 2016).

Biological Evaluation of Cobalt Complexes

A study by Parveen et al. (2018) on cobalt complexes supported by new triazine Schiff base ligands delves into their synthesis, structure, and biological evaluation. These complexes exhibit binding capabilities with DNA and proteins, suggesting their potential for biological and medicinal applications (Parveen et al., 2018).

properties

IUPAC Name

3-[4-amino-3-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O4S/c1-9-4-2-3-5-10(9)17-12(21)8-25-15-19-18-11(6-7-13(22)23)14(24)20(15)16/h2-5H,6-8,16H2,1H3,(H,17,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVOLXJSTZJTKAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C(C(=O)N2N)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Amino-5-oxo-3-((2-oxo-2-(o-tolylamino)ethyl)thio)-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid

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